molecular formula C14H28N2O2 B15058295 tert-Butyl 2-(1-amino-2,2-dimethylpropyl)pyrrolidine-1-carboxylate

tert-Butyl 2-(1-amino-2,2-dimethylpropyl)pyrrolidine-1-carboxylate

Cat. No.: B15058295
M. Wt: 256.38 g/mol
InChI Key: HUNFKADRYMPRPW-UHFFFAOYSA-N
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Description

tert-Butyl 2-(1-amino-2,2-dimethylpropyl)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C14H28N2O2. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(1-amino-2,2-dimethylpropyl)pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine with tert-butyl chloroformate and 2-(1-amino-2,2-dimethylpropyl)amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems allows for precise control of temperature, pressure, and reaction time, resulting in a more efficient and scalable process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(1-amino-2,2-dimethylpropyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

tert-Butyl 2-(1-amino-2,2-dimethylpropyl)pyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(1-amino-2,2-dimethylpropyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the target molecule. The pathways involved may include binding to active sites or allosteric sites, leading to changes in the activity of the target molecule.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate: This compound is similar in structure but contains a hydroxymethyl group instead of an amino group.

    tert-Butyl 2-(phenylthio)carbonyl)pyrrolidine-1-carboxylate: This compound has a phenylthio group, making it structurally different but functionally similar.

Uniqueness

tert-Butyl 2-(1-amino-2,2-dimethylpropyl)pyrrolidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its tert-butyl and amino groups make it a versatile intermediate in organic synthesis, allowing for the creation of a wide range of derivatives.

Properties

Molecular Formula

C14H28N2O2

Molecular Weight

256.38 g/mol

IUPAC Name

tert-butyl 2-(1-amino-2,2-dimethylpropyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C14H28N2O2/c1-13(2,3)11(15)10-8-7-9-16(10)12(17)18-14(4,5)6/h10-11H,7-9,15H2,1-6H3

InChI Key

HUNFKADRYMPRPW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(C1CCCN1C(=O)OC(C)(C)C)N

Origin of Product

United States

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